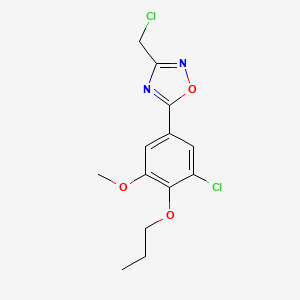
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of substituents: The chloro, methoxy, and propoxy groups can be introduced through various substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (such as chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain proteins or pathways.
Modulation: Altering the function of molecular targets to achieve a desired effect.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the propoxy and chloromethyl groups.
5-(3-Chloro-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group.
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group.
Uniqueness
The unique combination of substituents in 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole may confer specific properties, such as enhanced biological activity or improved chemical stability, compared to similar compounds.
Properties
Molecular Formula |
C13H14Cl2N2O3 |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-3-4-19-12-9(15)5-8(6-10(12)18-2)13-16-11(7-14)17-20-13/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
LHXIDORORXEWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2=NC(=NO2)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
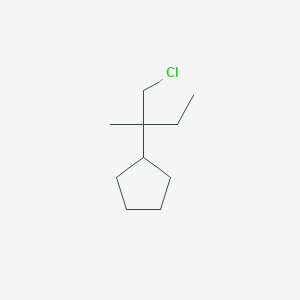
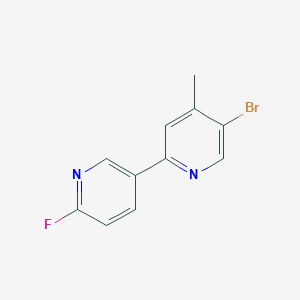
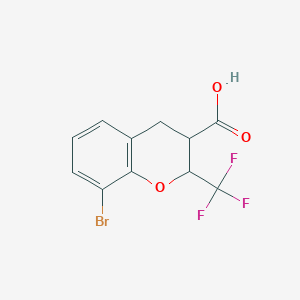
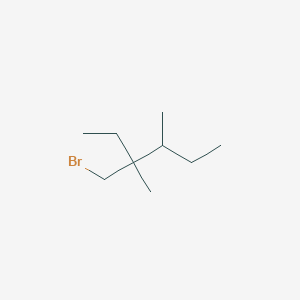
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
